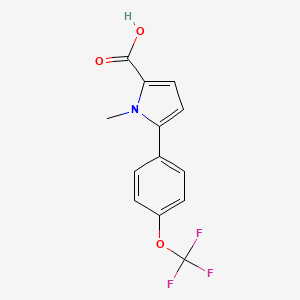
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring.
Méthodes De Préparation
The synthesis of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of the trifluoromethoxy group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. Industrial production methods may involve the use of vapor-phase reactors, where fluorination proceeds immediately after chlorination of the methyl group .
Analyse Des Réactions Chimiques
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions
Common reagents used in these reactions include sodium hydride, trichloroacetonitrile, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. This interaction can lead to various biological effects, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds that contain trifluoromethoxy groups or pyrrole rings. Some similar compounds include:
- 4-(Trifluoromethoxy)benzyl alcohol
- Trifluoromethylpyridines
- Trifluoromethyl ketones
These compounds share some chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its combination of the trifluoromethoxy group with the pyrrole ring, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-17-10(6-7-11(17)12(18)19)8-2-4-9(5-3-8)20-13(14,15)16/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPPVYPGZWXHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


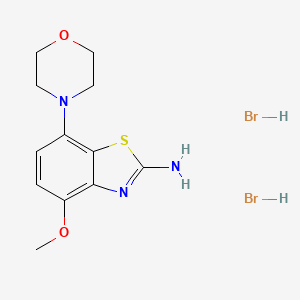
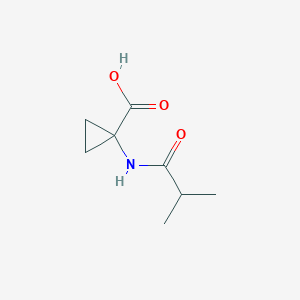
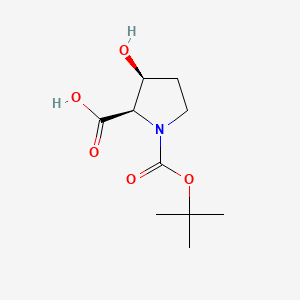
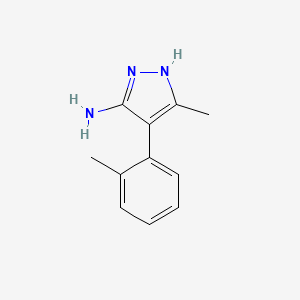
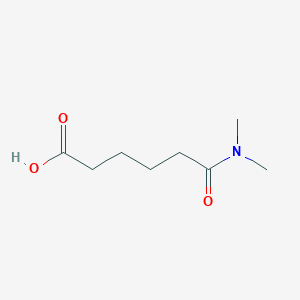
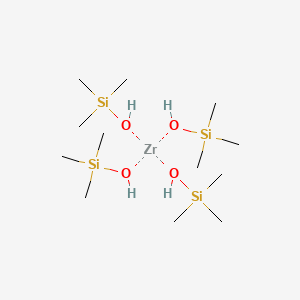
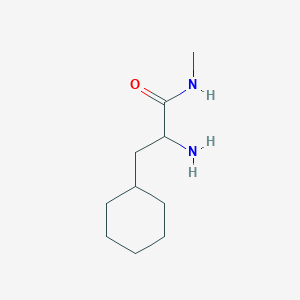
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3111856.png)
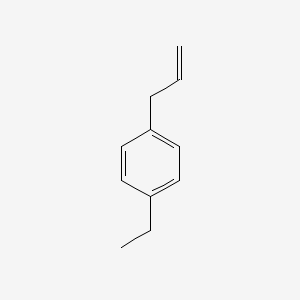
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3111870.png)
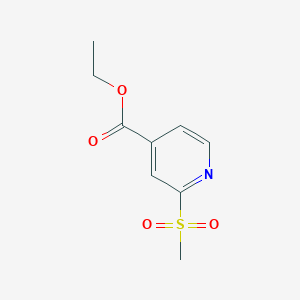
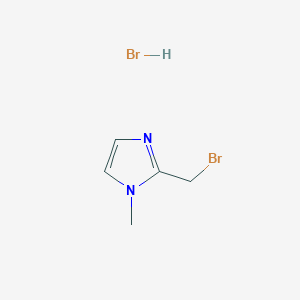
amine](/img/structure/B3111893.png)

